(2,3-Dichlorophenyl)(phenyl)methanol

Description

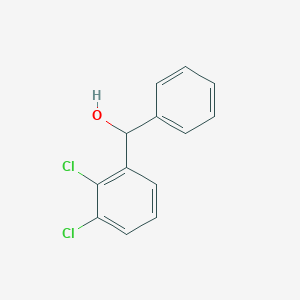

(2,3-Dichlorophenyl)(phenyl)methanol is an organic compound with the molecular formula C13H10Cl2O It consists of a phenyl group and a 2,3-dichlorophenyl group attached to a central methanol moiety

Properties

IUPAC Name |

(2,3-dichlorophenyl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2O/c14-11-8-4-7-10(12(11)15)13(16)9-5-2-1-3-6-9/h1-8,13,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQCURDMLPWZCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=C(C(=CC=C2)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dichlorophenyl)(phenyl)methanol typically involves the reaction of 2,3-dichlorobenzaldehyde with phenylmagnesium bromide (Grignard reagent) in an ether solvent. The reaction proceeds as follows:

- Dissolve 2,3-dichlorobenzaldehyde in anhydrous ether.

- Add phenylmagnesium bromide dropwise to the solution while maintaining the temperature below 10°C.

- Stir the reaction mixture for several hours at room temperature.

- Quench the reaction with water and extract the organic layer.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dichlorophenyl)(phenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Formation of (2,3-Dichlorophenyl)(phenyl)ketone.

Reduction: Formation of (2,3-Dichlorophenyl)(phenyl)methane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2,3-Dichlorophenyl)(phenyl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2,3-Dichlorophenyl)(phenyl)methanol exerts its effects depends on its interaction with specific molecular targets. For example, its antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of essential enzymes. The exact pathways and targets can vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- (2,4-Dichlorophenyl)(phenyl)methanol

- (3,4-Dichlorophenyl)(phenyl)methanol

- (2,3-Dichlorophenyl)(methyl)methanol

Uniqueness

(2,3-Dichlorophenyl)(phenyl)methanol is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.

Biological Activity

(2,3-Dichlorophenyl)(phenyl)methanol, a compound with notable structural characteristics, has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, and therapeutic implications of this compound, drawing from diverse research studies and findings.

Chemical Structure and Properties

The chemical formula for this compound is C13H10Cl2O. Its structure features a dichlorophenyl group attached to a phenylmethanol moiety, which may influence its interaction with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

- Antimicrobial Activity : The compound has shown potential against several bacterial strains.

- Antitumor Properties : Preliminary studies suggest it may inhibit the proliferation of cancer cell lines.

- Anti-inflammatory Effects : There is evidence pointing to its role in reducing inflammation markers.

Antimicrobial Activity

A study demonstrated that derivatives of similar compounds exhibit significant antibacterial properties. For instance, compounds with chlorinated phenyl groups have been reported to possess minimum inhibitory concentrations (MIC) as low as 1 µg/mL against Escherichia coli, indicating strong antibacterial efficacy .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| 3,4-Dichlorophenyl derivative | 1 | E. coli |

Antitumor Activity

In vitro studies on various cancer cell lines have shown that this compound can inhibit cell growth. The cytotoxicity was evaluated using the MTS assay where IC50 values were determined. For example:

- HeLa Cells : IC50 = 29–130 µM

- L1210 Cells : IC50 = 14–142 µM

These values suggest that the compound may have a moderate effect on tumor cell proliferation .

Anti-inflammatory Effects

Inflammation-related assays indicate that compounds similar to this compound can modulate inflammatory responses. The mechanism may involve inhibition of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A recent study focused on the antimicrobial effects of chlorinated phenols. The findings indicated that compounds with similar structures to this compound effectively inhibited bacterial growth in clinical isolates. -

Case Study on Antitumor Activity :

Another research project investigated the effects of various phenolic compounds on cancer cell lines. It was found that certain derivatives exhibited significant cytotoxicity against breast and prostate cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.